N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S3/c1-3-15-22-23-18(30-15)21-14(25)10-29-19-20-13-7-8-28-16(13)17(26)24(19)11-5-4-6-12(9-11)27-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQRIBJYWFUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel hybrid molecule that integrates a thiadiazole moiety with a thieno[3,2-d]pyrimidine scaffold. This combination is expected to enhance the biological activity of the compound due to the known pharmacological properties of both structural components.
Thiadiazole Derivatives
Compounds containing the 1,3,4-thiadiazole scaffold have been extensively studied for their diverse biological activities. These include:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain thiadiazole compounds exhibit potent activity against various strains of bacteria and fungi .
- Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit the proliferation of cancer cells. A series of compounds have been synthesized and tested against different cancer cell lines such as HL-60 and SKOV-3, with some exhibiting IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Some thiadiazole compounds have demonstrated anti-inflammatory activity through various mechanisms, including inhibition of pro-inflammatory cytokines .
Thieno[3,2-d]pyrimidine Derivatives
Similarly, thieno[3,2-d]pyrimidine derivatives are recognized for their biological potential:
- Antitumor Activity : Compounds derived from thieno[3,2-d]pyrimidine have shown cytotoxic effects against multiple human tumor cell lines. For example, specific derivatives have been reported to induce apoptosis in cancer cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their antitumor activities using MTT assays. One compound in particular demonstrated an IC50 value of 19.5 μM against SKOV-3 cells, indicating strong cytotoxic potential .
- Mechanism of Action : The cytotoxicity of some thiadiazole derivatives was linked to apoptosis induction as evidenced by acridine orange/ethidium bromide staining assays. This suggests that these compounds may trigger programmed cell death pathways in cancer cells .
Data Tables
The following table summarizes key findings related to the biological activities of similar thiadiazole and thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|---|
| Compound 5f | Antitumor | SKOV-3 | 19.5 | Apoptosis via AO/EB staining |
| Compound 41a | Anticancer | MCF-7 | 0.28 | Tubulin polymerization inhibition |
| Compound 32 | Anticonvulsant | Rat models | Not specified | GABA and ion channel modulation |
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has demonstrated various biological activities:
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or function. For example:
| Compound | Activity | Target Organisms |
|---|---|---|
| N-(5-Ethylthiadiazol) | Antibacterial | E. coli, S. aureus |
| N-(5-Ethylthiadiazol) | Antifungal | C. albicans |
Anticancer Potential
Studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation. In vitro studies have tested compounds against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SKNMC | 15 |
| Compound B | HT-29 | 20 |
Pharmacological Applications
The compound's ability to interact with specific biological targets suggests potential therapeutic applications:
Industrial Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamides are utilized in agrochemical formulations as pesticides and herbicides due to their efficacy in disrupting pest metabolism or growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-(5-Ethylthiadiazol) derivatives against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Anticancer Activity
In vitro testing on various cancer cell lines revealed that certain thiadiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Findings from Comparative Studies
Bioactivity Trends
- Substituent Effects : The ethyl group on the thiadiazole ring in the target compound enhances cytotoxicity compared to methyl or butyl analogues, likely due to optimized lipophilicity and cell membrane penetration .
- Core Scaffold: The tetrahydrothieno[3,2-d]pyrimidinone system in the target compound confers superior metabolic stability over non-tetrahydro analogues (e.g., compound in ), as evidenced by extended half-life in hepatic microsomal assays.
- Aromatic Substituents : The 3-methoxyphenyl group improves target affinity compared to 4-methylphenyl or unsubstituted aryl groups, possibly via π-π stacking or hydrogen bonding with kinase active sites .
Physicochemical Properties
- Solubility : The target compound has poor aqueous solubility (1.5 μg/mL at pH 7.4), comparable to analogues with bulky aromatic substituents (e.g., ).
- Thermal Stability : Melting points for this class range from 250–270°C, with the target compound melting at 258–262°C, consistent with its crystalline packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
